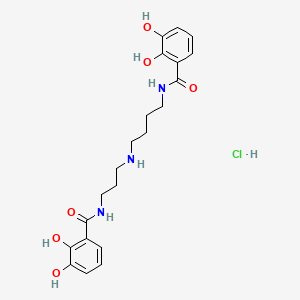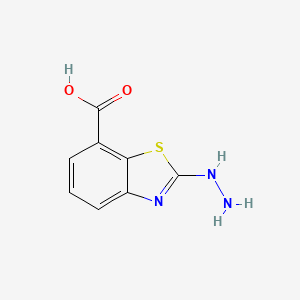
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system with hydrazinyl and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid typically involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate in ethanol. This reaction forms the hydrazinyl derivative, which can then be further functionalized to introduce the carboxylic acid group . Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction, have been employed to synthesize benzothiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are often used to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, while the benzothiazole ring can engage in π-π interactions with aromatic residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-1,3-benzothiazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Contains a benzothiazole ring with a sulfanyl and acetohydrazide group.
Uniqueness
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
71224-94-7 |
|---|---|
Molekularformel |
C8H7N3O2S |
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c9-11-8-10-5-3-1-2-4(7(12)13)6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
GUUSZQNYJMJLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(S2)NN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



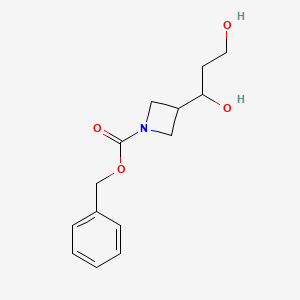

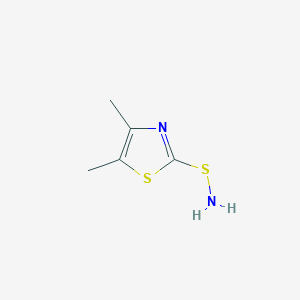
![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
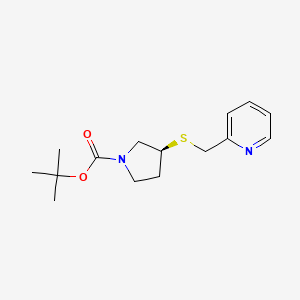
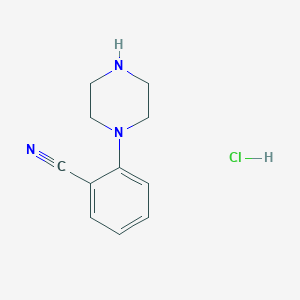
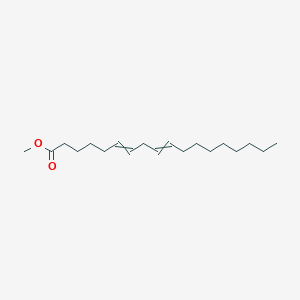
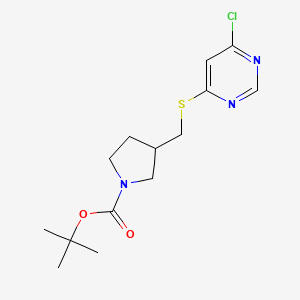


![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
